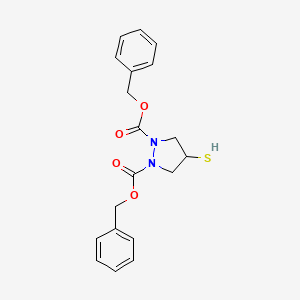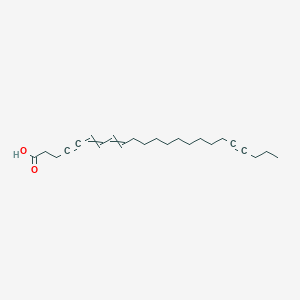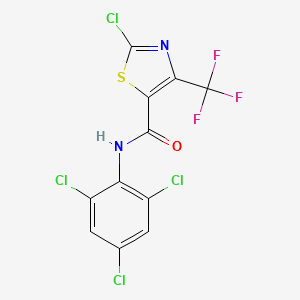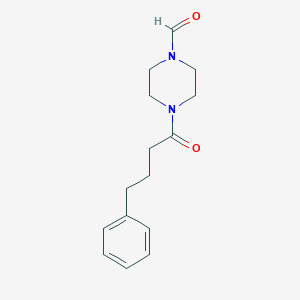
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate is an organic compound with a unique structure that includes a pyrazolidine ring substituted with sulfanyl and dibenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate typically involves the reaction of pyrazolidine derivatives with benzyl halides in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the pyrazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazolidine derivatives, and substituted benzyl or pyrazolidine compounds.
Scientific Research Applications
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl 4-hydroxypyrazolidine-1,2-dicarboxylate
- Dibenzyl 4-aminopyrazolidine-1,2-dicarboxylate
- Dibenzyl 4-methylpyrazolidine-1,2-dicarboxylate
Uniqueness
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
128225-53-6 |
|---|---|
Molecular Formula |
C19H20N2O4S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H20N2O4S/c22-18(24-13-15-7-3-1-4-8-15)20-11-17(26)12-21(20)19(23)25-14-16-9-5-2-6-10-16/h1-10,17,26H,11-14H2 |
InChI Key |
XOVYEDFNLUNMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(N1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)



![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
